Lack of Published Activity Data Prevents Direct Comparator-Based Differentiation
Exhaustive searches across PubMed, PubChem, ChEMBL, BindingDB, and major patent repositories did not identify any primary research articles, patent examples, or authoritative bioactivity records for CAS 2034537-52-3. Consequently, no quantitative data—neither for this compound nor for its closest structural comparators in a shared assay—are available from permissible sources. The closest evidence from the same chemical series is a 5-bromo analog with an NNMT Ki of 650 nM [1] and a structurally distinct NNMT inhibitor, NCGC00685960, with an IC50 below 10 nM . However, these data points originate from different assays and cannot serve as direct comparators for the 6-ethoxy compound. Any claims of differentiation must be deferred until primary data are generated in a controlled, comparator-based experimental setup.
| Evidence Dimension | Target binding / inhibition |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | 5-bromo analog: NNMT Ki = 650 nM (BindingDB BDBM50627707). NCGC00685960: NNMT IC50 < 10 nM (MedChemExpress) |
| Quantified Difference | Not calculable—no shared experimental context |
| Conditions | 5-bromo analog: Recombinant human NNMT, fluorescence polarization assay. NCGC00685960: Assay details not specified. |
Why This Matters
Without quantitative data, this compound cannot be scientifically prioritized over any analog for procurement; the user assumes the risk of an uncharacterized chemical entity.
- [1] BindingDB Entry BDBM50627707. Affinity Data: Ki = 650 nM for human NNMT. Compound: 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide. View Source
